molecular formula C16H18N2O2S B2834921 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351631-12-3

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2834921
CAS RN: 1351631-12-3
M. Wt: 302.39
InChI Key: KRUGPMRSSITTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis and exploration of structure-activity relationships (SAR) of urea derivatives have been a significant area of research. For instance, compounds similar to the one mentioned have been studied for their potential as neuropeptide Y5 receptor antagonists, with modifications to their structure to enhance in vitro potency, leading to the identification of potent compounds for further investigation (Fotsch et al., 2001).

Biochemical Evaluation and Inhibitory Activities

Another study focused on the synthesis and biochemical evaluation of flexible urea derivatives as novel acetylcholinesterase inhibitors. This research aimed to optimize the spacer length linking pharmacophoric moieties, indicating the importance of conformational flexibility and correct substitution for achieving high inhibitory activities (Vidaluc et al., 1995).

Fluorescent Probe Development

Research into the development of fluorescent probes for the detection of metal ions highlights the versatility of urea derivatives. A novel fluorescent sensor based on a urea derivative demonstrated high selectivity and sensitivity for Al3+ ions, showcasing the potential for bioimaging applications (Wang et al., 2017).

Hydrogel Formation and Material Science Applications

The ability of urea derivatives to form hydrogels in response to specific stimuli has been studied, with findings indicating that the rheology and morphology of gels can be tuned through anion identity. This research opens pathways for designing materials with specific physical properties (Lloyd & Steed, 2011).

Hydrophobicity and Hydrophilicity Analysis

Investigations into the hydrophobicity and hydrophilicity of molecules containing urea groups have provided insights into how methyl groups, when attached to an N atom, influence these properties. Such studies contribute to a deeper understanding of molecular interactions in various environments (Koga et al., 2011).

properties

IUPAC Name

1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-15(17-10-13-5-3-9-21-13)18-11-16(20)8-7-12-4-1-2-6-14(12)16/h1-6,9,20H,7-8,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUGPMRSSITTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.